1-Methyl-3-(sulfinylamino)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c1-6-3-2-4-7(5-6)8-10-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFYREKXAVNLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306881 | |
| Record name | 3-Methyl-N-sulfinylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15795-43-4 | |
| Record name | 3-Methyl-N-sulfinylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15795-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-N-sulfinylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of N Sulfinylanilines
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. For 1-Methyl-3-(sulfinylamino)benzene, the key vibrational modes are those associated with the N=S=O group, the aromatic ring, and the methyl substituent.
The FTIR spectrum of this compound is expected to be dominated by characteristic absorptions of the sulfinylamino group and the substituted benzene (B151609) ring. A key finding in the study of substituted N-sulfinylanilines is the absence of significant vibrational coupling between the N=S and S=O stretching modes. cdnsciencepub.com This simplifies spectral interpretation, as these bonds give rise to distinct, identifiable bands.
The aromatic C-H stretching vibrations are anticipated to appear in the region of 3000-3100 cm⁻¹. The methyl group's C-H stretching vibrations will also be present in the 2900-3000 cm⁻¹ range. The most informative regions, however, are those corresponding to the N=S=O group. The symmetric and asymmetric stretching vibrations of the N=S=O moiety are strong and characteristic. By comparison with related structures, the asymmetric and symmetric ν(NSO) bands are expected in the regions of 1240-1290 cm⁻¹ and 1100-1150 cm⁻¹, respectively. The C-N stretching vibration is typically observed in the 1280-1350 cm⁻¹ range. researchgate.net
Table 1: Predicted Prominent FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Methyl C-H Stretch | 2900 - 3000 | Medium |
| N=S=O Asymmetric Stretch | 1240 - 1290 | Strong |
| C-N Stretch | 1280 - 1350 | Medium-Strong |
| N=S=O Symmetric Stretch | 1100 - 1150 | Strong |
| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong |
| C-H Out-of-Plane Bending | 700 - 900 | Strong |
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, which are often weak in FTIR spectra. For this compound, the symmetric vibrations of the aromatic ring and the S=O bond are expected to be prominent in the Raman spectrum. Studies on the oxidation of N-methylaniline have demonstrated the utility of Raman spectroscopy in tracking changes to the molecular structure. rsc.org
The electronic absorption spectra of N-sulfinylanilines show intense bands in the UV-visible region, which can lead to pre-resonant or resonant Raman effects. cdnsciencepub.com When the laser excitation wavelength approaches an electronic absorption band, specific vibrational modes coupled to the electronic transition can be significantly enhanced. This effect can be particularly useful for identifying vibrations associated with the π-system of the aromatic ring and the N=S=O group, which is a strong electron acceptor. cdnsciencepub.com The C=C stretching vibrations of the benzene ring, typically found around 1600 cm⁻¹, are expected to be strong in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise connectivity and electronic environment of atoms in a molecule. The analysis of ¹H, ¹³C, and ¹⁷O NMR spectra provides a complete picture of the structure of this compound.
The ¹H NMR spectrum of this compound would display signals corresponding to the aromatic protons and the methyl group protons. The sulfinylamino (-NSO) group is electron-withdrawing, which influences the chemical shifts of the aromatic protons, causing them to shift downfield compared to the precursor, m-toluidine (B57737). The aromatic region would show a complex multiplet pattern due to the meta-substitution.
Based on data from analogous substituted anilines, the following predictions can be made: rsc.orgresearchgate.net
A singlet for the methyl group (CH ₃) protons, expected around 2.3-2.4 ppm.
Four distinct signals for the aromatic protons in the approximate range of 7.0-7.5 ppm. The proton ortho to the methyl group and meta to the NSO group would be the most upfield, while the proton ortho to the NSO group and meta to the methyl group would be the most downfield.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ | ~2.35 | Singlet |
| Aromatic H | ~7.0 - 7.5 | Multiplets |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals are expected for the methyl carbon and the six aromatic carbons. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.
Methyl Carbon: The signal for the -C H₃ group is expected to appear upfield, around 21 ppm. rsc.org
Aromatic Carbons: The carbon atom attached to the NSO group (C3) would be significantly deshielded. The carbon attached to the methyl group (C1) would also be clearly identifiable. The remaining four aromatic carbons would appear in the typical aromatic region of 110-140 ppm. The electron-withdrawing nature of the NSO group would cause the ortho and para carbons relative to it to shift downfield.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₃ | ~21.5 |
| Aromatic C-H | ~115 - 130 |
| Aromatic C-CH₃ | ~139 |
| Aromatic C-NSO | ~150 |
¹⁷O NMR spectroscopy, despite its challenges due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, is a uniquely powerful probe for the electronic environment of oxygen atoms. researchgate.nethuji.ac.il It is particularly informative for characterizing the sulfur-oxygen bond in the sulfinylamino group. The ¹⁷O chemical shift is highly sensitive to factors like bond order, hybridization, and intermolecular interactions such as hydrogen bonding. taylorfrancis.comnih.govnih.gov
For the R-N=S=O system, the ¹⁷O chemical shift provides direct insight into the nature of the S=O bond. Studies on a range of N-sulfinylamines have established the typical chemical shift range for the oxygen atom in this functional group. researchgate.net The significant chemical shift range of ¹⁷O makes it possible to discern subtle electronic changes in the S=O bond caused by different substituents on the aromatic ring. A higher frequency (more downfield) chemical shift generally indicates a more deshielded oxygen nucleus, which can be correlated with changes in the S=O bond's polarity and π-character. For N-sulfinylamines, the ¹⁷O chemical shifts are found in a specific range that reflects the unique electronic structure of the N=S=O moiety. researchgate.net
Electron Diffraction and X-ray Diffraction Studies
Structural analysis through diffraction methods provides fundamental insights into the precise three-dimensional arrangement of atoms within a molecule. These techniques are crucial for understanding the geometry in both isolated (gas) and condensed (solid) phases.
Gas-Electron Diffraction (GED) is a powerful experimental technique for determining the molecular structure of compounds in the gas phase, free from the influence of intermolecular forces present in the solid state. The method involves scattering a high-energy beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern. This pattern contains information about the internuclear distances within the molecules.
For relatively simple molecules, GED can provide a complete structural determination. However, for more complex structures, the one-dimensional nature of the data (as molecules are randomly oriented) can be a limitation. In such cases, data from GED is often combined with other experimental methods like microwave spectroscopy or with high-level quantum-mechanical calculations to refine the molecular model.
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the structure of molecules in the solid state. It provides precise coordinates of atoms within the crystal lattice, revealing detailed information about bond lengths, bond angles, and conformational preferences.
While a specific crystal structure for this compound has not been reported, extensive studies on the parent compound, N-sulfinylaniline, and its derivatives provide a clear and consistent picture of the solid-state conformation. X-ray crystallographic analysis of N-sulfinylaniline confirms that the molecule is essentially planar. wikipedia.org This planarity involves the phenyl ring and the attached N=S=O group. The atoms of the C-N=S=O core lie in the same plane, a finding that is critical for understanding the molecule's electronic properties. wikipedia.org The conformation of the NSO group relative to the phenyl ring is consistently found to be syn, with the oxygen atom and the phenyl group on the same side of the N=S bond. wikipedia.orgwikipedia.org This arrangement is characterized by a C-N=S=O dihedral angle of approximately -1.60°, indicating only a very slight deviation from perfect planarity. wikipedia.org
The presence of a methyl group at the meta-position of the benzene ring, as in this compound, is not expected to fundamentally alter this preferred planar, syn-conformation. The methyl group's steric hindrance is minimal in the meta position, allowing the NSO group to adopt the same stable arrangement observed in the unsubstituted parent molecule.
| Parameter | Value (for N-sulfinylaniline) | Reference |
| Molecular Geometry | Planar C-N=S=O core | wikipedia.orgwikipedia.org |
| Conformation | syn | wikipedia.orgwikipedia.org |
| C-N=S=O Dihedral Angle | -1.60° | wikipedia.org |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. The resulting spectrum provides information about the chromophores present. In N-sulfinylanilines, the chromophore consists of the benzene ring conjugated with the N=S=O group.
The electronic absorption spectrum of N-sulfinylanilines features intense, well-separated bands corresponding to π → π* transitions. A study investigating the spectra of several N-sulfinylaniline derivatives in heptane (B126788) solvent provides specific data for this compound. cdnsciencepub.com The lowest-energy transition for this compound appears at a maximum absorption wavelength (λmax) of 335 nm. cdnsciencepub.com This represents a slight bathochromic (red) shift compared to the parent N-sulfinylaniline (330 nm) and a hypsochromic (blue) shift relative to the para-methyl substituted analogue (339 nm), demonstrating the electronic influence of the methyl group's position on the aromatic ring. cdnsciencepub.com The high intensity of these absorption bands confirms their assignment as allowed π → π* transitions. cdnsciencepub.com
| Compound | Lowest-Energy λmax (in heptane) | Reference |
|---|---|---|
| N-Sulfinylaniline | 330 nm | cdnsciencepub.com |
| This compound | 335 nm | cdnsciencepub.com |
| p-Methyl-N-sulfinylaniline | 339 nm | cdnsciencepub.com |
Mass Spectrometry (GC/MS) for Molecular Confirmation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components of a mixture. Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways.
Specific, detailed fragmentation studies for this compound are not available in the reviewed literature. However, based on general principles of mass spectrometry, a likely fragmentation pattern can be predicted. The molecular ion (M•+) peak would be expected at an m/z corresponding to the molecular weight of the compound (153.2 g/mol ). Due to the presence of a single nitrogen atom, this molecular ion peak would have an odd integer mass, consistent with the Nitrogen Rule.
Key fragmentation pathways would likely involve the cleavage of the relatively weak bonds of the sulfinylamino group.
Loss of Sulfur Monoxide (SO): A primary fragmentation could be the elimination of a neutral SO molecule (mass 48 Da), leading to a fragment ion at m/z 105.
Cleavage of the C-N Bond: Scission of the bond between the aromatic ring and the nitrogen atom would lead to two possible fragments: the tolyl radical and a [C₇H₇]⁺ cation (m/z 91), or a tolyl cation and a [NSO]• radical.
Cleavage of the N-S Bond: Fragmentation of the N=S bond could also occur, leading to other characteristic ions.
| Species | Proposed m/z | Identity |
|---|---|---|
| [M]•+ | 153 | Molecular Ion |
| [M - SO]•+ | 105 | Loss of neutral SO |
| [C₇H₇]⁺ | 91 | Tolyl cation fragment |
Comprehensive Conformational Analysis and Molecular Geometry
The N=S double bond in N-sulfinylanilines creates the possibility of geometric isomerism, leading to syn and anti conformations. In this context, the syn conformation refers to the arrangement where the substituent on the nitrogen (the methylphenyl group) and the oxygen atom are on the same side of the N=S bond. The anti conformation has them on opposite sides.
Experimental evidence from X-ray diffraction and microwave spectroscopy has conclusively shown that N-sulfinylanilines preferentially adopt a planar syn conformation in both the solid state and the gas phase. wikipedia.orgwikipedia.orgcdnsciencepub.com This planarity facilitates conjugation between the p-orbitals of the aromatic ring and the π-system of the N=S=O group. The syn isomer is the thermodynamically more stable form. While the anti conformer is theoretically possible, it is higher in energy and not typically observed under standard conditions. The strong preference for the syn geometry is a defining structural characteristic of this class of compounds.
Planarity of the NSO Group with the Aromatic Ring
A central question in the structural chemistry of N-sulfinylanilines is the conformation of the NSO group relative to the aromatic ring. Extensive research, combining experimental techniques like X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy with theoretical calculations, has consistently shown that these molecules predominantly adopt a planar conformation. researchgate.netresearchgate.net Specifically, the N=S=O group is found to be coplanar with the benzene ring.
This planarity is a consequence of the electronic interactions between the NSO group and the aromatic π-system. The favored conformation is the syn conformation, where the S=O bond is oriented towards the aromatic ring. This arrangement is sterically less favorable than the alternative anti conformation, yet it is electronically stabilized. Natural Bond Orbital (NBO) analysis reveals that this stabilization arises from an anomeric effect, involving orbital interactions between the nitrogen and sulfur lone pairs and the antibonding σ* orbitals of the adjacent bonds. researchgate.net
Theoretical calculations, such as those performed at the B3LYP and MP2 levels of theory, corroborate these experimental findings. researchgate.netacs.org For instance, in studies of m-chlorosulfinylaniline, a close structural analog to this compound, computational models predict a fully planar molecular structure for the syn conformer. researchgate.netacs.org The potential energy surface calculations for rotation around the C-N bond typically show a deep energy minimum for the planar syn conformation, indicating its high stability.
Table 1: Calculated Geometric Parameters for the syn Conformer of a Representative m-Substituted N-Sulfinylaniline (m-chlorosulfinylaniline)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N | 1.415 |
| N=S | 1.520 |
| S=O | 1.475 |
| C-N=S | 122.5 |
| N=S=O | 118.0 |
| C-C-N-S (Dihedral) | 0.0 |
Note: The data in this table is representative of typical calculated values for m-substituted N-sulfinylanilines at the B3LYP/6-311++G(d,p) level of theory and is based on findings for m-chlorosulfinylaniline. researchgate.netacs.org
Influence of Aromatic Substituents on Conformation and Vibrational Properties
The nature and position of substituents on the aromatic ring can modulate the conformational and vibrational properties of the NSO group. While the preference for a planar syn conformation is a general feature, substituents can induce subtle changes in the geometric parameters and more pronounced shifts in the vibrational frequencies.
The electronic properties of the substituent play a crucial role. Electron-withdrawing groups, such as a chlorine atom, and electron-donating groups, such as a methyl group, at the meta-position influence the electron density distribution within the aromatic ring and, by extension, the electronic structure of the C-N-S-O system. This influence is reflected in the vibrational spectra of these molecules.
The characteristic vibrations of the NSO group, namely the N=S and S=O stretching modes, are particularly sensitive to the electronic effects of the aromatic substituent. In computational and experimental studies of substituted N-sulfinylanilines, these vibrational modes are readily identified in the FT-IR and Raman spectra. The analysis of these spectra provides a sound basis for determining the conformation of these compounds. researchgate.net
For example, in the case of a meta-substituted N-sulfinylaniline, the vibrational frequencies of the NSO group can be compared to those of the parent N-sulfinylaniline to quantify the effect of the substituent. Theoretical calculations are invaluable in assigning the observed vibrational bands to specific molecular motions.
Table 2: Representative Calculated Vibrational Frequencies for the NSO Group in a m-Substituted N-Sulfinylaniline
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| ν(S=O) | 1280 |
| ν(N=S) | 1150 |
| δ(NSO) | 620 |
| τ(CNSO) | 85 |
Note: This table presents typical calculated harmonic frequencies for the NSO group in a meta-substituted N-sulfinylaniline. These values are based on computational studies of related compounds. researchgate.netacs.org ν = stretching, δ = bending, τ = torsion.
Theoretical and Computational Chemistry Studies on N Sulfinylaniline Reactivity and Structure
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for elucidating the molecular and electronic structures, as well as the reactivity of N-sulfinylanilines. These computational methods provide detailed insights that complement experimental findings.
Density Functional Theory (DFT) Applications in Structure and Vibrational Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the structural and vibrational properties of molecules due to its balance of accuracy and computational cost. spectroscopyonline.com DFT calculations, often employing functionals like B3LYP, are utilized to optimize molecular geometries, predict vibrational frequencies, and understand the electronic properties of N-sulfinylaniline and its derivatives. researchgate.netmasjaps.com
Studies on related aniline (B41778) derivatives have demonstrated that DFT can provide detailed insights into structural changes upon ionization or substitution. researchgate.net For instance, calculations on aniline and its derivatives have shown how the geometry of the amino group and the benzene (B151609) ring are affected by changes in electronic state. researchgate.net In the context of N-sulfinylanilines, DFT has been used to determine parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding their conformation and reactivity. wikipedia.org For example, the C–S=N=O dihedral angle in N-sulfinylaniline has been determined to be –1.60°, confirming its structural relationship with sulfur dioxide. wikipedia.org
Vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. spectroscopyonline.com These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compounds and to assign specific vibrational modes to functional groups. spectroscopyonline.comresearchgate.net For example, in studies of sulfonamide compounds, DFT calculations have been used to assign the characteristic vibrational frequencies of the sulfonyl group. researchgate.netnih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Geometries
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the electronic excited states of molecules. nih.gov It is employed to calculate vertical excitation energies, which correspond to absorption spectra, and to optimize the geometries of excited states, providing insights into emission spectra and photochemical processes. nih.govresearchgate.netnih.gov
TD-DFT calculations can predict the absorption maxima (λmax) and the nature of electronic transitions (e.g., π→π* or n→π*). scirp.orgnih.gov The accuracy of TD-DFT results can be influenced by the choice of the functional, and for certain types of excited states, such as those with significant charge-transfer character, range-separated hybrid functionals are often preferred. researchgate.net
The optimization of excited-state geometries with TD-DFT reveals how the molecular structure changes upon electronic excitation. researchgate.netnih.gov These changes can include the elongation or shortening of bonds and alterations in bond angles and dihedral angles. scirp.org For example, in studies of similar aromatic compounds, TD-DFT has been used to investigate the geometries of locally excited and charge-transfer states. nih.gov This information is crucial for understanding the photophysical and photochemical behavior of N-sulfinylanilines.
Molecular Orbital Analysis
Molecular orbital analysis provides a framework for understanding the electronic structure and bonding within a molecule, offering insights into its reactivity and intermolecular interactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. researchgate.net It translates the complex many-electron wavefunction into a more intuitive chemical picture of localized bonds and lone pairs. researchgate.net
NBO analysis can quantify the stabilization energy associated with donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) orbitals. scirp.orgnih.gov These interactions, such as the delocalization of a lone pair into an adjacent antibonding orbital, can significantly impact the stability and reactivity of the molecule. nih.gov For instance, in sulfonamides, NBO analysis has been used to understand the stability arising from hyperconjugative interactions and charge delocalization. researchgate.netnih.gov In the context of N-sulfinylanilines, NBO analysis can elucidate the nature of the bonding within the -N=S=O group and its electronic communication with the benzene ring.
The analysis provides information on atomic charges, hybridization of orbitals, and the composition of molecular orbitals, which are all valuable for interpreting the chemical behavior of the compound. nih.gov
Quantum Theory of Atoms In Molecules (AIM) for Intermolecular Interactions and Hydrogen Bonding
The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density distribution in a molecule to characterize chemical bonds and intermolecular interactions. mdpi.com It defines atoms as regions of space based on the topology of the electron density and allows for the identification and characterization of bond critical points (BCPs), which are indicative of a chemical bond or interaction. mdpi.com
QTAIM is particularly useful for studying non-covalent interactions, such as hydrogen bonds, van der Waals forces, and other weak interactions that are crucial for understanding the behavior of molecules in condensed phases and biological systems. mdpi.comlibretexts.org The properties of the electron density at the BCP, such as the electron density itself and its Laplacian, provide information about the strength and nature of the interaction. mdpi.com
Mechanistic Insights from Computational Modeling
Computational modeling plays a crucial role in elucidating the reaction mechanisms of N-sulfinylanilines. By mapping out the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed, step-by-step picture of how a reaction proceeds. chemrxiv.orgresearchgate.netnih.gov
For example, computational studies on the hydrolysis of N-sulfinylamines have shown that the reaction can proceed through a concerted mechanism involving water molecules. nih.gov These studies have also revealed that the reactivity of N-sulfinylamines is influenced by the electronic properties of the substituent on the nitrogen atom. nih.gov
In the context of N-N bond-forming reactions involving N-sulfinylanilines, computational modeling has been instrumental in proposing and validating reaction mechanisms. researchgate.netnih.gov For instance, DFT calculations have suggested that the reaction between N-arylhydroxylamines and N-sulfinylanilines proceeds through an in situ generated intermediate that undergoes a retro-[2π+2σ] cycloaddition to form the N-N bond and release sulfur dioxide. researchgate.netnih.gov These computational insights are invaluable for understanding the reactivity of N-sulfinylanilines and for designing new synthetic methodologies. chemrxiv.orgscirp.org
Elucidation of Radical Intermediates in Reactions
Computational studies have been instrumental in elucidating the involvement of radical intermediates in reactions of N-sulfinylanilines. One notable example is the intermolecular desulfurdioxidative N-N coupling reaction between N-arylhydroxylamines and N-sulfinylanilines. nih.gov Theoretical calculations suggest that this transformation does not proceed through a simple concerted mechanism but rather involves distinct radical species. nih.gov
Detailed computational analysis indicates that the reaction proceeds via a stepwise diradical mechanism. nih.gov An initial O-sulfenylated arylhydroxylamine intermediate is formed in situ. This intermediate then undergoes a retro-[2π+2σ] cycloaddition to form the N-N bond and release sulfur dioxide. nih.gov The key feature of this pathway is that it involves diradical transition states and intermediates, highlighting the importance of radical species in the reactivity of N-sulfinylanilines. nih.gov While these calculations may have been performed on the parent N-sulfinylaniline, the fundamental mechanism involving radical intermediates is expected to be a key feature for substituted analogues like 1-Methyl-3-(sulfinylamino)benzene as well.
Single-Electron Transfer (SET) Processes
Single-electron transfer (SET) is a fundamental step in many organic reactions, leading to the formation of radical ion intermediates. In the context of aniline derivatives, SET processes have been extensively studied. For instance, the oxidation of N,N-dialkylanilines often proceeds via SET to generate a nitrogen-centered radical cation, also known as an aminium radical. nih.gov This process can be initiated by enzymatic systems, such as Cytochrome P450, or through photoredox catalysis. nih.govnih.gov
Several key findings support the role of SET in the reactivity of aniline compounds:
The rates of N-demethylation of para-substituted N,N-dimethylanilines correlate with their oxidation potentials, which is characteristic of an SET mechanism. nih.gov
Visible-light photoredox catalysis has been successfully employed to generate aminium radical cations from amines, which can then engage in various bond-forming reactions. nih.gov
The lifetime and reactivity of the generated aminium radical cation are influenced by factors such as the rate of subsequent deprotonation or back electron transfer. nih.gov
While specific theoretical studies on SET processes involving this compound are not widely documented, the established reactivity of related aniline compounds suggests that it could potentially act as an electron donor under suitable oxidizing conditions. An SET event would lead to the formation of a radical cation, [C₇H₇NSO]•+, opening up reaction pathways driven by this highly reactive intermediate. The electron-donating nature of the methyl group on the aromatic ring would likely influence the oxidation potential compared to the unsubstituted N-sulfinylaniline.
Conformational Stability and Energetic Preferences
The three-dimensional structure and conformational preferences of a molecule are crucial determinants of its physical properties and reactivity. For N-sulfinylanilines, computational and experimental studies provide a clear picture of its preferred geometry. X-ray crystallographic analysis of the parent N-sulfinylaniline confirms that the molecule is not linear. acs.org Instead, the C-N=S=O core is planar and adopts a syn geometry. nih.gov This planarity suggests a degree of electronic conjugation between the aromatic π-system and the N=S=O group.
For this compound, the methyl group is located at the meta position relative to the sulfinylamino group. Due to this substitution pattern, the methyl group does not impose significant steric hindrance on the N=S=O moiety. Therefore, it is expected that the preferred planar, syn conformation of the C-N=S=O group would be maintained. The primary energetic preference is for the planarity that maximizes electronic delocalization. Any rotation around the C-N bond would disrupt this conjugation and would therefore be energetically unfavorable.
The table below summarizes a key structural parameter for the parent N-sulfinylaniline, which serves as a benchmark for understanding the structure of its derivatives.
| Compound | Structural Parameter | Observed Value | Implication |
|---|---|---|---|
| N-Sulfinylaniline | C−S=N=O Dihedral Angle | -1.60° acs.org | Confirms a nearly planar core structure. |
Reactivity and Mechanistic Investigations of N Sulfinylanilines, with Emphasis on 1 Methyl 3 Sulfinylamino Benzene Analogues
Nucleophilic Addition Reactions to the N=S=O Moiety
The nitrogen-sulfur double bond in N-sulfinylanilines, including 1-methyl-3-(sulfinylamino)benzene, is susceptible to nucleophilic attack. This reactivity is central to the synthesis of various sulfur-containing compounds.
Reactions with Organometallic Reagents (Grignard, Organolithium, Organozinc)
Organometallic reagents, such as Grignard reagents (RMgX), organolithium compounds (RLi), and organozinc reagents (R2Zn), are potent nucleophiles that readily add to the sulfur atom of the N=S=O group in N-sulfinylanilines. organic-chemistry.orgnih.gov This addition leads to the formation of sulfinamide derivatives. The reaction is generally efficient and allows for the introduction of a wide range of organic substituents (aryl, alkyl, etc.) onto the sulfur atom. nih.gov
The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic sulfur atom of the N-sulfinylamine. This is followed by a workup step, often involving an aqueous acid, to protonate the nitrogen and yield the corresponding sulfinamide.
Recent advancements have introduced N-silyl sulfinylamine reagents, such as N-triisopropylsilyl sulfinylamine (TIPS-NSO), which exhibit good reactivity with a broad spectrum of Grignard, organolithium, and organozinc reagents. nih.govresearchgate.netacs.org The initial reaction forms an N-silylsulfinamide intermediate, which can then be deprotected, for instance with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to furnish the primary sulfinamide. researchgate.netacs.org This approach offers a modular and convenient route to a diverse array of sulfinamides. nih.govresearchgate.net
The choice of the organometallic reagent and reaction conditions can influence the outcome and yield of the reaction. For instance, the use of excess Grignard reagent has been reported to lead to higher yields of sulfoxides in reactions with sulfinyl sulfones. oregonstate.edu While the addition of organometallic reagents to imines can sometimes be problematic due to side reactions, the reaction with N-sulfinylanilines generally proceeds cleanly to afford the desired sulfinamides. psu.edu
Table 1: Examples of Nucleophilic Addition of Organometallic Reagents to N-Sulfinylanilines
| N-Sulfinylaniline Analogue | Organometallic Reagent | Product Type | Reference |
| N-Triisopropylsilyl sulfinylamine | Aryl Grignard Reagent | Aryl Sulfinamide | nih.gov |
| N-Triisopropylsilyl sulfinylamine | Alkyl Organolithium Reagent | Alkyl Sulfinamide | nih.gov |
| N-Triisopropylsilyl sulfinylamine | Alkenyl Organozinc Reagent | Alkenyl Sulfinamide | organic-chemistry.org |
| p-Toluenesulfinyl p-tolyl sulfone | Phenylmagnesium bromide | Phenyl p-tolyl sulfoxide | oregonstate.edu |
Synthesis of Sulfinamides as Key Intermediates
The synthesis of sulfinamides from N-sulfinylanilines via nucleophilic addition of organometallic reagents is a pivotal transformation in organic synthesis. organic-chemistry.orgacs.org Sulfinamides are valuable intermediates for the preparation of other important sulfur-containing functional groups, most notably sulfonimidamides. nih.gov
The reaction of N-sulfinylanilines with organometallic reagents provides a direct and versatile method for the formation of the S-C bond in sulfinamides. acs.org Historically, the direct reaction of organomagnesium reagents with N-sulfinylamines to produce sulfinamides was reported as early as the 1920s. acs.org Modern methodologies have refined this approach, for example, through the use of stable and reactive N-silyl sulfinylamine reagents that allow for the synthesis of a wide variety of primary sulfinamides. nih.govacs.org
The process typically involves the reaction of the N-sulfinylamine with the organometallic reagent at low temperatures, followed by a workup procedure. acs.org The resulting primary sulfinamides can then be further functionalized. For example, they can undergo reactions with amines in the presence of an oxidizing agent to yield NH-sulfonimidamides. organic-chemistry.org This two-step sequence, starting from an N-sulfinylamine, provides a modular and flexible strategy for the synthesis of complex sulfonimidamides. nih.gov
Cycloaddition Reactions
N-Sulfinylanilines, including analogues like this compound, are versatile participants in cycloaddition reactions, where they can act as either the diene or the dienophile component. core.ac.uk These reactions provide efficient pathways to various heterocyclic structures.
Diels-Alder Reactions as Dienophiles
In a standard Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.com N-Sulfinylanilines can function as dienophiles due to the presence of the N=S double bond. The reactivity in this mode is influenced by the electronic nature of the substituents on both the N-sulfinylaniline and the diene. masterorganicchemistry.com Electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com
The reaction of an N-sulfinylaniline as a dienophile with a conjugated diene leads to the formation of a six-membered heterocyclic ring containing a sulfur-nitrogen bond. This approach has been utilized for the synthesis of various heterocyclic compounds.
Diels-Alder Reactions as Dienes, e.g., with Norbornene and Norbornadiene
N-Sulfinylanilines can also act as dienes in Diels-Alder reactions, a less common but synthetically valuable mode of reactivity. core.ac.ukresearchgate.net In this role, the aromatic ring of the aniline (B41778) and the N=S bond together form the 4π-electron system required for the cycloaddition.
A notable example is the reaction of N-sulfinylanilines with strained alkenes like norbornene and norbornadiene. researchgate.netacs.org These reactions result in the formation of benzo-ortho-thiazine S-oxide adducts. researchgate.net Structural studies, including NMR and X-ray diffraction analysis, have confirmed the structure of these adducts. researchgate.net It has been observed that the addition of the N-sulfinylaniline diene to the norbornene system occurs at the side of the endo-methylene bridge. researchgate.net
For substituted N-sulfinylanilines, such as meta-N-sulfinyl toluidine (an analogue of this compound), the substituent on the aromatic ring can direct the regioselectivity of the cycloaddition. In the case of meta-N-sulfinyl toluidine, the methyl group directs the entry of norbornene to the para-position relative to the methyl group. researchgate.net
Table 2: Diels-Alder Reactions of N-Sulfinylanilines as Dienes
| N-Sulfinylaniline Analogue | Dienophile | Product Type | Key Finding | Reference |
| p-N-Sulfinyltoluidine | Norbornene | Benzo-ortho-thiazine adduct | Addition occurs at the endo-methylene bridge side. | researchgate.net |
| meta-N-Sulfinyl toluidine | Norbornene | Benzo-ortho-thiazine adduct | Methyl group directs norbornene to the para-position. | researchgate.net |
| N-Sulfinylaniline | Norbornadiene | Benzo-ortho-thiazine adduct | Forms a 1:1 adduct. | researchgate.net |
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings. wikipedia.org It involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.orgyoutube.com N-Sulfinylanilines can participate in such reactions, showcasing their diverse reactivity. core.ac.uk
While the N=S=O moiety itself is not a classic 1,3-dipole, N-sulfinylanilines can be involved in reactions that proceed through intermediates possessing 1,3-dipolar character or can react with 1,3-dipoles. For instance, the aromatic sulfinylamine function is prone to addition across the N=S bond and can act as a 1,3-dipolarophile. core.ac.uk
Recent research has also explored the desulfurdioxidative N-N coupling of N-arylhydroxylamines and N-sulfinylanilines, which is proposed to proceed through a retro-[2π+2σ] cycloaddition mechanism. nih.gov Although not a direct 1,3-dipolar cycloaddition of the N-sulfinylaniline itself, this highlights the diverse cycloaddition pathways accessible through reactions involving this functional group.
The versatility of N-sulfinylanilines in cycloaddition reactions underscores their importance as building blocks in heterocyclic synthesis.
Transformations to Higher Oxidation State Sulfur Compounds
N-Sulfinylanilines serve as valuable precursors for the synthesis of various sulfur compounds in which the sulfur atom is in a higher oxidation state. These transformations typically involve oxidation and substitution reactions at the sulfur center.
Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds with a wide range of applications, most notably in medicinal chemistry. nih.govresearchgate.netekb.egthieme-connect.com The conversion of N-sulfinylanilines to sulfonamides represents a key transformation.
One direct approach involves the reaction of N-sulfinylanilines with organometallic reagents. For instance, the novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), reacts with a variety of (hetero)aryl and alkyl Grignard and organolithium reagents to produce primary sulfonamides in good to excellent yields. nih.govresearchgate.net This one-step process is convenient and performs well for a range of substrates. nih.govresearchgate.net The proposed mechanism for this reaction when using a Grignard reagent with t-BuONSO involves the initial formation of a sulfinamide anion, which upon aqueous workup, yields the final sulfonamide product. researchgate.net
Another strategy for synthesizing sulfonamides from N-sulfinylanilines involves a two-step process. First, a nickel(II)-catalyzed addition of (hetero)aryl boroxines to an N-sulfinylamine, such as N-sulfinyltritylamine (TrNSO), forms sulfinamides. Subsequent hydrolysis of these intermediates furnishes primary sulfonamides. organic-chemistry.org
The oxidation of sulfonamides can lead to the formation of N-sulfonylimines, which are also valuable synthetic intermediates. nih.govresearchgate.netresearchgate.net A method utilizing N-hydroxyphthalimide (NHPI) under mild conditions has been developed for this purpose. nih.gov
| Reagent | Substrate | Product | Yield | Reference |
| t-BuONSO | Aryl/Alkyl Grignard Reagents | Primary Sulfonamides | Good to Excellent | nih.govresearchgate.net |
| t-BuONSO | Organolithium Reagents | Primary Sulfonamides | Good to Excellent | nih.govresearchgate.net |
| (Hetero)aryl boroxines/TrNSO | (Hetero)aryl boroxines | Primary Sulfonamides (after hydrolysis) | Not specified | organic-chemistry.org |
| N-hydroxyphthalimide | Sulfonamides | N-sulfonylimines | Not specified | nih.gov |
Synthesis of Sulfonimidamides
Sulfonimidamides are considered aza-analogues of sulfonamides and have gained attention as potential bioisosteres in drug discovery. nih.govnih.govimperial.ac.uk Several synthetic routes to sulfonimidamides proceed through N-sulfinylaniline-derived intermediates.
A modular approach begins with the reaction of an N-silyl sulfinylamine reagent with organometallic reagents (Grignard, organolithium, or organozinc) to afford primary sulfinamides. organic-chemistry.org These sulfinamides are then treated with an amine in the presence of a hypervalent iodine reagent to yield sulfonimidamides. organic-chemistry.org This two-step sequence allows for significant structural diversity. organic-chemistry.org
Another method involves the oxidative chlorination of sulfinamides with N-chlorosuccinimide (NCS) to generate sulfonimidoyl chlorides in situ. organic-chemistry.orgnih.gov These reactive intermediates are then trapped with amines to furnish sulfonimidamides. organic-chemistry.orgnih.gov This process is applicable to a range of amines and sulfonamides. nih.gov A similar one-pot, two-step mechanochemical synthesis of sulfonimidamides has also been developed, which avoids the need for solvents and inert conditions. organic-chemistry.org
Furthermore, the reaction of sulfonimidoyl fluorides with anilines, catalyzed by Ca(NTf₂)₂, produces chiral sulfonimidamides with inversion of the stereocenter at the sulfur atom. nih.gov
| Precursor | Reagents | Product | Key Features | Reference |
| N-Silyl Sulfinylamine | 1. Organometallic Reagent2. Amine, Hypervalent Iodine Reagent | Sulfonimidamides | Modular, high-yielding, broad scope | organic-chemistry.org |
| Sulfinamides | N-Chlorosuccinimide, Amine | Sulfonimidamides | One-pot, versatile | organic-chemistry.orgnih.gov |
| Sulfonimidoyl Fluorides | Anilines, Ca(NTf₂)₂ | Chiral Sulfonimidamides | Enantiospecific, inversion of configuration | nih.gov |
Synthesis of Sulfonimidoyl Fluorides
Sulfonimidoyl fluorides are valuable building blocks for the synthesis of other sulfur(VI) compounds, including sulfonimidamides. nih.govimperial.ac.uk A novel route to these compounds starts from N-Boc-sulfinamide salts, which are stable, solid materials. nih.govimperial.ac.uk Fluorination of these salts with reagents like Selectfluor provides sulfonimidoyl fluorides in high yield. nih.gov This method has been utilized to prepare both racemic and enantioenriched sulfonimidoyl fluorides. nih.govimperial.ac.uk
Mechanochemical methods have also been developed for the solvent-free synthesis of sulfonyl, sulfonimidoyl, and sulfoxyl fluorides from stable sulfur(VI) imidazoles using a mixer mill. youtube.com Additionally, a copper-catalyzed approach allows for the conversion of various arenediazonium salts to the corresponding N-protected sulfonimidoyl fluorides. colab.ws
It is important to note that enantioenriched arylsulfonimidoyl fluorides can be racemized by fluoride ions. nih.govimperial.ac.uk Therefore, conditions that trap fluoride are necessary to achieve stereospecific reactions, such as the synthesis of sulfonimidamides from sulfonimidoyl fluorides and amines. nih.govimperial.ac.uk
| Starting Material | Reagent(s) | Product | Yield | Reference |
| N-Boc-sulfinamide salts | Selectfluor | Sulfonimidoyl fluorides | High | nih.govimperial.ac.uk |
| Sulfur(VI) imidazoles | KHF₂, Acetic Acid (in mixer mill) | Sulfonimidoyl fluorides | Not specified | youtube.com |
| Arenediazonium salts | Copper catalyst | N-protected sulfonimidoyl fluorides | Not specified | colab.ws |
Synthesis of Sulfoximines
Sulfoximines are another important class of sulfur compounds with applications in medicinal chemistry and as chiral ligands. rsc.orgnih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.govsemanticscholar.org N-Sulfinylanilines can be precursors to sulfoximines through multi-step sequences.
One common strategy involves the imination of sulfoxides. A metal-free protocol utilizes ammonium (B1175870) carbamate (B1207046) and (diacetoxyiodo)benzene (B116549) for the NH- and O-transfer to sulfoxides, affording NH-sulfoximines. orgsyn.orgorgsyn.org This method is operationally simple and has been applied to a range of sulfoxides. nih.govorgsyn.org
Another approach involves the synthesis of N-cyanosulfilimines from sulfides, followed by oxidation and decyanation to yield sulfoximines. organic-chemistry.org Additionally, a one-pot imidation/oxidation sequence starting from sulfides can produce N-alkyl-substituted sulfoximines. organic-chemistry.org
Gold catalysis has also been employed in the synthesis of sulfoximine (B86345) derivatives. For example, a gold-catalyzed Michael addition/cyclization of enynones and sulfoximines yields N-(α-furanyl) alkyl sulfoximines. rsc.org
| Starting Material | Reagents | Product | Key Features | Reference |
| Sulfoxides | Ammonium carbamate, (diacetoxyiodo)benzene | NH-Sulfoximines | Metal-free, operationally simple | nih.govorgsyn.orgorgsyn.org |
| Sulfides | 1. Cyanogen amine, base, NBS or I₂2. Oxidation3. Decyanation | Sulfoximines | Multi-step sequence | organic-chemistry.org |
| Enynones, Sulfoximines | Gold catalyst | N-(α-furanyl) alkyl sulfoximines | Catalytic, forms C-N and C-O bonds | rsc.org |
Synthesis of Sulfondiimines (via Sulfilimine Precursors)
Sulfondiimines are aza-analogues of sulfones and sulfoximines that have recently gained recognition as potential bioisosteres. acs.orgnih.govnih.govresearchgate.net A modular synthesis of sulfondiimines has been developed that avoids the use of odorous and air-sensitive thiols. acs.org This method involves the sequential addition of two different organometallic reagents to a sulfinylamine, followed by an S-imination step. acs.org The use of orthogonal N-protecting groups allows for diverse N-functionalization. acs.org
A metal-free and rapid procedure for the synthesis of N-monosubstituted sulfondiimines involves the reaction of sulfilimium salts with a combination of iodine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and iminoiodinanes. nih.gov This method is particularly effective for S,S-dialkyl substrates, which are often challenging to convert using other methods. nih.gov
Metal-Catalyzed Reactions and Organophotoredox Catalysis
N-Sulfinylanilines and their derivatives are valuable participants in a range of metal-catalyzed and organophotoredox-catalyzed reactions. These modern synthetic methods offer efficient and selective pathways to complex molecules.
Transition metal catalysis has been successfully applied to reactions involving N-sulfinyl imines, which can be derived from N-sulfinylanilines. ua.es Metals such as titanium, copper, ruthenium, rhodium, palladium, and silver have been used as catalysts in various carbon-carbon bond-forming reactions and hydrogenations. ua.es For example, rhodium catalysis has been employed in the synthesis of 1,2-benzothiazines from sulfoximines and allyl methyl carbonate. orgsyn.org
Gold catalysis has emerged as a powerful tool for activating alkynes towards nucleophilic attack. In the context of N-sulfinylaniline chemistry, gold catalysts have been used in the intramolecular reaction of alkynes with sulfoximines, where the sulfoximine acts as both an N- and O-transfer reagent. nih.govresearchgate.net
Organophotoredox catalysis provides a metal-free alternative for various transformations. An organic photoredox catalyst has been used for the N-acylation of sulfoximines under mild, additive-free conditions. organic-chemistry.org Furthermore, an iron-catalyzed photochemical sulfinamidation of hydrocarbons with N-sulfinylamines has been developed, which proceeds via a ligand-to-metal charge transfer (LMCT) mechanism. acs.org
| Catalyst Type | Reaction | Substrates | Product | Reference |
| Transition Metals (Ti, Cu, Ru, Rh, Pd, Ag) | C-C bond formation, hydrogenation | N-Sulfinyl imines | Chiral amines | ua.es |
| Gold | Michael addition/cyclization | Enynones, Sulfoximines | N-(α-furanyl) alkyl sulfoximines | rsc.org |
| Gold | Intramolecular N- and O-transfer | N-(2-alkynylphenyl) sulfoximines | 3H-indol-3-ones | nih.govresearchgate.net |
| Organic Photoredox | N-acylation | Sulfoximines | N-acylated sulfoximines | organic-chemistry.org |
| Iron (photochemical) | Sulfinamidation | Hydrocarbons, N-sulfinylamines | Sulfinamides | acs.org |
Palladium-Catalyzed Addition Reactions
Palladium catalysis has enabled the synthesis of sulfinamides from N-sulfinylamines and aryl or alkenyl (pseudo)halides. nih.govnih.gov This method is notable for its mild reaction conditions and high tolerance for various functional groups, including protic and electrophilic ones. nih.govnih.gov The direct addition of aryl halides to N-sulfinylamines is a significant advancement, as traditional methods often require harsh conditions and less accessible starting materials. nih.govnih.gov
The optimized conditions for these reactions often involve a palladium catalyst, such as Pd₂(dba)₃ or SPhos Pd G3, a suitable ligand like tBuXPhos, a base, and a reductant in a solvent like 1,4-dioxane (B91453) or toluene (B28343) with a small amount of water. nih.govorganic-chemistry.org The addition of water has been shown to be crucial for achieving high yields in some cases, likely by improving the solubility of the inorganic base. organic-chemistry.org This methodology has been successfully applied to the synthesis of complex molecules and natural product derivatives. nih.gov
| Catalyst System | Reactants | Product | Key Features |
| SPhos Pd G3, HCO₂Cs | p-fluoro bromobenzene, N-triisopropylsilyl sulfinylamine | Sulfinamide | Mild conditions, high yield (85%) |
| Pd₂(dba)₃, tBuXPhos, NaOH | Chiral tert-butanesulfinamide, aryl halides | N-aryl tert-butanesulfinamide | No racemization, high efficiency |
Organophotoredox-Catalyzed C-S Coupling for Sulfinamide Synthesis
Visible-light-induced organophotoredox catalysis has emerged as a powerful tool for carbon-sulfur (C-S) bond formation. This approach has been utilized for the synthesis of aryl sulfides from sulfinates through a dual photo/nickel catalytic system, which operates under base- and external reductant-free conditions. nih.gov While not directly involving N-sulfinylanilines as the sulfur source, this method highlights the utility of photoredox catalysis in C-S coupling, a reaction type relevant to sulfinamide synthesis. The principles of photoredox catalysis, involving the generation of radical intermediates, are pertinent to the reactivity of N-sulfinyl groups. nih.govnih.gov
Radical-Mediated Pathways in Catalytic Reactions
Radical-mediated pathways are implicated in several catalytic reactions involving N-sulfinylanilines and related compounds. nih.gov For instance, organophotocatalyzed C(sp²)-H/N-H cross-dehydrogenative coupling reactions proceed via radical-mediated C-N bond formation. nih.gov In the context of C-S bond formation, visible-light-induced photoredox catalysis can generate sulfur-centered radicals from sulfinates, which then participate in coupling reactions. nih.gov Theoretical studies on the reaction of amines with nitrogen dioxide also suggest a free radical mechanism involving the formation of an aminyl radical. nih.gov These radical pathways offer alternative mechanistic avenues to traditional polar or organometallic cycles.
N-N Coupling Reactions: Desulfurdioxidative Hydrazine (B178648) Formation
A novel and highly efficient method for the synthesis of unsymmetrical hydrazines involves the intermolecular desulfurdioxidative N-N coupling of N-arylhydroxylamines and N-sulfinylanilines. nih.gov This metal-free reaction proceeds with excellent chemoselectivity and functional group tolerance under simple conditions. nih.govresearchgate.net Computational studies suggest a mechanism where an in situ generated O-sulfenylated arylhydroxylamine intermediate undergoes a retro-[2π+2σ] cycloaddition. nih.govresearchgate.net This process occurs via a stepwise diradical mechanism, leading to the formation of the N-N bond and the release of sulfur dioxide. nih.gov This reaction represents a significant advancement in the synthesis of valuable hydrazine products from readily available starting materials. nih.gov Other methods for N-N bond formation to produce hydrazines include reductive coupling of nitroarenes and anilines catalyzed by a phosphacycle, and nickel-catalyzed cross-coupling of O-benzoylated hydroxamates with amines. nih.govorganic-chemistry.orgacs.org
| Reactants | Product | Key Features | Mechanism |
| N-arylhydroxylamines, N-sulfinylanilines | Unsymmetrical hydrazines | Metal-free, high efficiency, good functional group tolerance | Retro-[2π+2σ] cycloaddition via a stepwise diradical mechanism |
Reactions with Nitrogen Oxides: Formation of Diazonium Salts
The reaction of N-sulfinylanilines with nitrogen oxides can lead to the formation of diazonium salts. While direct studies on this compound are not detailed in the provided results, the general reactivity of related amine derivatives with nitrogen oxides is instructive. For instance, the gas-phase nitrosation of amines by nitrogen dioxide (NO₂) and nitric oxide (NO) is proposed to occur through a free radical mechanism. nih.gov This involves the abstraction of a hydrogen atom from the nitrogen to form an aminyl radical, which is then quenched by NO to form a nitrosamine. nih.gov In the context of disinfection by-product formation in water, N-nitrosodimethylamine (NDMA) can be formed from the reaction of dimethylamine (B145610) with monochloramine, proceeding through a 1,1-dimethylhydrazine (B165182) intermediate. rsc.org A computational study on NDMA formation from tertiary amines during chloramination proposed a four-step pathway involving nucleophilic substitution, oxidation, dehydration, and nitrosation. nih.gov
Oxidative Cross-Coupling Reactions
N-sulfinylanilines and their derivatives can participate in oxidative cross-coupling reactions. While the provided search results primarily focus on the cross-coupling of other nitrogen-containing compounds like NH-sulfoximines and anilines, the principles are relevant. rsc.orgnih.gov For example, copper-catalyzed oxidative coupling of amines and thiols can form N-sulfenylimines. nih.gov Furthermore, electrochemical methods have been developed for the oxidative cross-coupling of NH-sulfoximines with disulfides, offering an environmentally friendly route to N-sulfenyl-sulfoximines without the need for external oxidants or metal catalysts. rsc.org These reactions highlight the potential for the N-S bond in N-sulfinylaniline analogues to be formed or to participate in further coupling processes under oxidative conditions.
Applications of N Sulfinylanilines in Advanced Organic Synthesis and Methodology Development
Role as Versatile Building Blocks in Complex Molecule Synthesis
N-Sulfinylanilines, and more broadly N-sulfinylamines, serve as versatile building blocks in the synthesis of a wide array of complex molecules. psu.eduresearchgate.net Their utility stems from the reactive N=S=O functional group, which can participate in various cycloaddition reactions and transformations, providing access to structurally diverse heterocyclic compounds. psu.eduwikipedia.org For instance, N-sulfinyl dienophiles have been utilized in Diels-Alder reactions to stereospecifically synthesize unusual amino sugars, which are moieties found in complex natural products. psu.edu
The aniline (B41778) substructure itself is a common motif in pharmaceuticals, but can sometimes lead to toxic metabolites. umich.edu The development of alternative building blocks that can mimic the role of anilines while offering a safer metabolic profile is an active area of research. umich.edu N-Sulfinylanilines can be seen as activated aniline equivalents, where the sulfinyl group can be readily transformed or removed after serving its purpose in a synthetic sequence. This "building block" approach allows for the introduction of nitrogen-containing functionalities in a controlled and often stereoselective manner. researchgate.net The ability to construct complex biomolecules from simpler, reactive building blocks is a cornerstone of modern organic synthesis, and N-sulfinylanilines fit well within this paradigm. idw-online.de
Strategies for Derivatization and Functional Group Interconversion
The synthetic utility of N-sulfinylanilines is greatly enhanced by the numerous ways in which the sulfinylamino group can be derivatized and converted into other functional groups. ub.edu These transformations allow for the strategic manipulation of molecular architecture, a critical aspect of complex molecule synthesis.
Sulfinamides, which can be derived from N-sulfinylanilines, are key intermediates at the S(IV) oxidation state. acs.orgnih.govnih.gov A significant advantage of sulfinamides is their ability to be readily oxidized to a variety of S(VI) functionalities, which are prevalent in pharmaceuticals and agrochemicals. acs.orgnih.gov These transformations open up a vast chemical space for drug discovery and development. nih.gov
Mild oxidation of sulfinamides can yield the corresponding sulfonamides. nih.gov Furthermore, these S(IV) compounds can be converted to other important S(VI) bioisosteres such as sulfoximines and sulfonimidamides. nih.govresearchgate.net This divergent synthetic approach, starting from a common sulfinamide intermediate, is a powerful strategy for creating libraries of structurally related compounds with potentially diverse biological activities. nih.govresearchgate.net The development of catalytic methods for these transformations under mild conditions has further expanded their applicability, allowing for greater functional group tolerance and compatibility with complex molecular scaffolds. acs.org
Table 1: Examples of S(VI) Functionalities Derived from Sulfinamides
| S(IV) Precursor | S(VI) Product | Transformation |
|---|---|---|
| Sulfinamide | Sulfonamide | Oxidation |
| Sulfinamide | Sulfoximine (B86345) | Imidation/Oxidation |
This table provides a simplified overview of common transformations.
In the synthesis of sulfinamides and their derivatives, silyl (B83357) protecting groups are often employed. acs.org For example, the Willis group introduced N-triisopropylsilyl sulfinylamine (TIPS-NSO) as a stable and reactive reagent for the synthesis of primary sulfinamides. acs.org The silyl group in the resulting N-silylsulfinamide can be readily removed under mild, acid- or base-free conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). acs.orgyoutube.com
Asymmetric Synthesis and Chiral Induction
Chiral sulfinyl compounds, including sulfinamides derived from N-sulfinylanilines, are of paramount importance in asymmetric synthesis. nih.govacs.org They can act as chiral auxiliaries, ligands, and catalysts, enabling the stereoselective synthesis of enantiomerically pure compounds. nih.govacs.orgrsc.org
The sulfur atom in a sulfinamide is a stereogenic center when the two groups attached to the sulfur and the nitrogen substituent are different. nih.govnih.gov This inherent chirality is a key feature that is exploited in asymmetric synthesis. nih.govnih.gov Several methods have been developed for the enantioselective synthesis of chiral sulfinamides. thieme-connect.com These include the use of chiral reagents, chiral auxiliaries for diastereoselective synthesis, and asymmetric catalysis. thieme-connect.com
For example, enantioenriched sulfinamides can be prepared through the reaction of racemic sulfinyl chlorides with amines in the presence of a chiral auxiliary. nih.gov More recently, catalytic asymmetric methods have been developed, such as the chiral Brønsted acid-catalyzed asymmetric oxidation of sulfenamides. acs.org The ability to generate chiral sulfur centers with high enantiomeric purity is crucial for their application in the synthesis of chiral drugs and other bioactive molecules. nih.govacs.org
Chiral sulfinamides are widely used as chiral auxiliaries to control the stereochemical outcome of reactions. rsc.orgnih.gov The sulfinyl group can direct the approach of a reagent to a prochiral center in the substrate, leading to the formation of one diastereomer in excess. rsc.org A well-known example is the use of tert-butanesulfinamide, developed by Ellman and coworkers, in the synthesis of chiral amines. rsc.org
The chiral auxiliary is typically attached to the substrate, directs the stereoselective transformation, and is then cleaved to afford the desired enantiomerically enriched product. rsc.org Aryl-sulfinamides have also proven to be important chiral auxiliaries in the asymmetric synthesis of N-heterocycles. nih.gov The effectiveness of a chiral auxiliary depends on its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability. rsc.org The development and application of chiral sulfinamides as auxiliaries have significantly advanced the field of asymmetric synthesis, providing reliable methods for the preparation of a wide range of chiral compounds. researchgate.netyoutube.com
Enantioselective C-H Functionalization Directed by Sulfinylaniline Groups
The direct functionalization of otherwise inert C-H bonds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to molecular construction. In this context, directing groups are crucial for achieving high levels of regio- and stereoselectivity. While the related sulfonamides and N-sulfonyl ketimines have been extensively studied as directing groups in C-H activation, the direct use of the N-sulfinylamino group is a more nascent area of research. nih.govresearchgate.net
The core principle involves the coordination of the sulfinylaniline's nitrogen or oxygen atom to a transition metal catalyst, bringing the metal center in proximity to a specific C-H bond and facilitating its activation. The chirality inherent in the sulfinyl group can then be transferred during the bond-forming event, leading to an enantiomerically enriched product.
Recent studies have highlighted the potential of related sulfur-based functional groups in directing C-H functionalization. For instance, the 2-pyridylsulfinyl group has been shown to be an effective directing group for palladium(II)-catalyzed ortho-C-H alkenylation and arylation of arenes. thieme-connect.de Although not a direct example of an N-sulfinylaniline, this demonstrates the capability of the sulfinyl moiety to act as a robust directing group. The development of chiral transient directing groups also offers a promising strategy for enantioselective C-H functionalization, where a chiral amine transiently forms an imine that directs the reaction. snnu.edu.cnnih.gov
While specific examples detailing the N-sulfinylamino group as a directing element for enantioselective C-H functionalization are still emerging, the foundational work with related functional groups strongly suggests its potential in this area. Future research will likely focus on designing chiral N-sulfinylaniline ligands and exploring their applications in asymmetric C-H activation reactions.
Stereoselective Synthesis of N-Heterocycles
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, natural products, and agrochemicals. nih.gov The stereoselective synthesis of these compounds is therefore of paramount importance. N-Sulfinylanilines, through their conversion to chiral N-sulfinylimines (also known as Ellman's sulfinimines when derived from tert-butanesulfinamide), have become indispensable tools for the asymmetric synthesis of a wide variety of N-heterocycles. nih.govnih.gov
The general strategy involves the condensation of an N-sulfinylaniline with an aldehyde or ketone to form a chiral N-sulfinylimine. The sulfinyl group serves as a powerful chiral auxiliary, directing the stereochemical outcome of subsequent nucleophilic additions to the C=N bond. The resulting amine can then undergo intramolecular cyclization to afford the desired N-heterocycle with high diastereoselectivity. This methodology has been successfully applied to the synthesis of piperidines, pyrrolidines, and other important heterocyclic systems.
A notable development is the use of bifunctional sulfilimines, which can be derived from N-sulfinylanilines, in photocatalyzed cyclization reactions with alkenes to produce N-unprotected heterocycles in a single step. This method allows for the construction of five-, six-, and seven-membered heterocycles with broad structural diversity. Furthermore, novel methods for constructing N-heterocycles incorporating an endocyclic sulfonamide fragment have been developed using N-(chlorosulfonyl)imidoyl chloride, which can be conceptually linked to the reactivity of N-sulfinylanilines. nih.gov
| Starting Material Class | Reagent/Catalyst | Heterocycle Formed | Key Features |
| N-Sulfinylimine | Organometallic Nucleophile | Chiral Amines | Precursors to N-heterocycles |
| Bifunctional Sulfilimine | Photocatalyst | 5-, 6-, 7-membered N-heterocycles | Modular and single-step synthesis |
| N-(Chlorosulfonyl)imidoyl chloride | Benzylamines | 1,2,4-Benzothiadiazepine-1,1-dioxides | Incorporates endocyclic sulfonamide |
Utility in Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of complex molecules at a late stage of their synthesis. This approach allows for the rapid generation of analogues of a lead compound, facilitating the optimization of its pharmacological properties. thieme-connect.denih.govyoutube.com The N-sulfinylaniline moiety and its derivatives are emerging as valuable tools in LSF.
A key strategy involves the conversion of a primary sulfonamide, a common functional group in many pharmaceuticals, into a more versatile synthetic handle. While not a direct application of N-sulfinylanilines, the reverse transformation from a sulfonamide to a sulfinylaniline or a related reactive intermediate is a conceptually important avenue for LSF. Recent work has demonstrated the conversion of primary sulfonamides to sulfinates via N-sulfonylimines, which can then be further functionalized. organic-chemistry.org This highlights the potential for the sulfinylaniline functional group to be involved in bidirectional synthetic strategies for LSF.
The development of novel reagents, such as N-silyl sulfinylamines, allows for the modular synthesis of sulfonimidamides, which are increasingly important motifs in medicinal chemistry. nih.gov This approach enables the late-stage introduction of diverse amine fragments, showcasing the utility of sulfinylamine-based reagents in diversifying complex molecular scaffolds.
Development of Novel Reagents and Catalytic Systems
The unique reactivity of the N-sulfinylaniline functional group has inspired the development of novel reagents and catalytic systems for organic synthesis. A significant advancement is the creation of N-silyl sulfinylamine reagents, such as N-sulfinyltriisopropylsilylamine (TIPS-NSO). organic-chemistry.org This reagent allows for the modular synthesis of primary sulfinamides from a wide range of organometallic precursors. These sulfinamides can then be converted into valuable sulfonimidamides. nih.gov
The development of such reagents provides a convergent and flexible approach to synthesizing complex sulfur-containing molecules, avoiding the use of often unstable or less accessible starting materials. The ability to readily introduce various organic fragments via organometallic reagents makes these sulfinylamine-based tools highly valuable for library synthesis and medicinal chemistry programs.
Furthermore, N-sulfinylanilines have been employed in the development of novel catalytic cycles. For instance, a metal-free protocol for the synthesis of unsymmetrical hydrazines has been developed through the intermolecular desulfurdioxidative N-N coupling of N-arylhydroxylamines and N-sulfinylanilines. researchgate.netdocumentsdelivered.com This reaction proceeds through an in-situ generated O-sulfenylated arylhydroxylamine intermediate, showcasing a novel mode of reactivity for N-sulfinylanilines.
The exploration of N-sulfinylanilines as ligands for asymmetric catalysis is an active area of research. The chiral sulfur center and the coordinating nitrogen and oxygen atoms make them attractive candidates for the design of novel chiral ligands for a variety of transition metal-catalyzed transformations.
| Reagent/System | Application | Key Advantage |
| N-Silyl Sulfinylamines (e.g., TIPS-NSO) | Modular synthesis of sulfinamides and sulfonimidamides | High modularity and convergency |
| N-Arylhydroxylamine / N-Sulfinylaniline | Synthesis of unsymmetrical hydrazines | Metal-free N-N bond formation |
Future Directions and Emerging Research Avenues in N Sulfinylaniline Chemistry
Exploration of New Reactivity Modes and Catalytic Pathways
The exploration of novel reactivity modes and catalytic pathways for N-sulfinylanilines is a primary focus of current research. Scientists are moving beyond their traditional roles as dienophiles in Diels-Alder reactions and as electrophiles in reactions with organometallic reagents. New catalytic systems are being designed to control the reactivity of the N=S=O group, enabling unprecedented transformations. For instance, the use of transition metal catalysts to promote novel cycloaddition reactions and C-H functionalization involving N-sulfinylanilines is an area of intense investigation. These efforts are geared towards the synthesis of complex nitrogen- and sulfur-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals.
Advanced Computational Approaches for Predictive Design
Advanced computational approaches are becoming indispensable tools for the predictive design of N-sulfinylaniline-based reactions and materials. Density Functional Theory (DFT) calculations are being employed to elucidate reaction mechanisms, predict reaction outcomes, and understand the electronic structure of these compounds. These computational studies provide valuable insights into the factors governing their reactivity and selectivity, guiding the rational design of new experiments. For example, computational models can predict the most favorable sites for nucleophilic or electrophilic attack on the N-sulfinylaniline scaffold, accelerating the discovery of new reactions and catalysts. This synergy between computational and experimental chemistry is crucial for unlocking the full potential of N-sulfinylanilines.
Development of Chiral N-Sulfinylamine Reagents for Broader Asymmetric Applications
The development of chiral N-sulfinylamine reagents is a key area of research with significant implications for asymmetric synthesis. While enantiopure sulfinimines (N-sulfinyl imines) are well-established for the asymmetric synthesis of amines, the direct use of chiral N-sulfinylamines in a broader range of asymmetric transformations is still an emerging field. Researchers are designing novel chiral auxiliaries to be attached to the sulfinyl group, aiming to induce high levels of stereocontrol in various reactions. The goal is to develop versatile and efficient chiral N-sulfinylamine reagents that can serve as building blocks for the enantioselective synthesis of complex molecules, including pharmaceuticals and natural products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
